molecular formula C24H25ClFN7O B610773 Selonsertib hydrochloride CAS No. 1448428-05-4

Selonsertib hydrochloride

Cat. No.: B610773
CAS No.: 1448428-05-4
M. Wt: 481.96
InChI Key: DQKKBHINKKMQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selonsertib hydrochloride is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It has shown therapeutic potential for treating fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and acute liver failure (ALF). ASK1 is a serine/threonine kinase involved in cellular responses to oxidative stress and inflammation .

Biochemical Analysis

Biochemical Properties

Selonsertib hydrochloride plays a crucial role in biochemical reactions by inhibiting ASK1, a serine/threonine kinase involved in stress response pathways. ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. This compound binds to ASK1, preventing its activation and subsequent phosphorylation of downstream targets, including mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. This inhibition leads to reduced activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately decreasing inflammation and apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatic macrophages, it alleviates mitochondrial dysfunction and reduces the release of pro-inflammatory cytokines, such as TNF-α and interleukin-1 alpha (IL-1α). In microglial cells, this compound inhibits the production of inflammatory cytokines and nitric oxide (NO) by suppressing phosphorylated ASK1. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ASK1-JNK-DRP1 pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective inhibition of ASK1. By binding to ASK1, this compound prevents its activation and subsequent phosphorylation of downstream kinases, such as MKK4 and MKK7. This inhibition reduces the activation of JNK and p38 MAPK pathways, leading to decreased inflammation and apoptosis. Furthermore, this compound can rescue mitochondrial damage in macrophages by attenuating JNK-mediated DRP1 mitochondrial translocation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a favorable pharmacokinetic profile, with rapid absorption and dose-proportional pharmacokinetics. This compound is stable and maintains its efficacy over extended periods in both in vitro and in vivo studies. Long-term effects on cellular function include sustained inhibition of inflammatory cytokine production and mitochondrial protection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has shown dose-dependent efficacy in reducing inflammation and fibrosis. At higher doses, the compound effectively ameliorates acute liver failure by rescuing mitochondrial dysfunction in macrophages. No dose-dependent toxicities have been observed, indicating a favorable safety profile .

Metabolic Pathways

This compound is primarily eliminated through metabolism via multiple pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation. These metabolic processes involve various enzymes and cofactors, ensuring the compound’s low systemic clearance and suitability for once-daily dosing .

Transport and Distribution

This compound is rapidly absorbed into the systemic circulation after oral administration. It exhibits high apparent permeability in the absorptive direction and high efflux ratio in Caco-2 cell monolayers. Its distribution to the brain is limited due to its moderate to low permeability and high efflux ratio in MDR-MDCK cells. This suggests that this compound may have limited central nervous system (CNS) distribution compared to intestinal absorption .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ASK1. By inhibiting ASK1, the compound prevents its translocation to mitochondria and subsequent activation of downstream signaling pathways. This localization is crucial for its activity and function in modulating cellular stress responses and protecting against mitochondrial damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selonsertib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques. The process is designed to be scalable and cost-effective, meeting regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Selonsertib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Non-Alcoholic Steatohepatitis (NASH)

Phase 2 and Phase 3 Clinical Trials
Several clinical trials have assessed the efficacy of selonsertib in patients with NASH. The STELLAR-3 and STELLAR-4 studies were pivotal in evaluating its antifibrotic effects:

  • STELLAR-3 Study : This Phase 3 trial involved patients with bridging fibrosis (F3). Results indicated that only 9.3% of patients receiving 18 mg of selonsertib achieved a ≥1-stage improvement in fibrosis after 48 weeks compared to 13.2% in the placebo group (p=0.42) .
  • STELLAR-4 Study : In patients with compensated cirrhosis (F4), 14.4% of those treated with 18 mg of selonsertib showed improvement compared to 12.8% on placebo (p=0.56) .

Despite these findings, both trials ultimately failed to meet their primary endpoints for significant antifibrotic effects, highlighting the complexities involved in treating advanced liver conditions.

Inhibition of Hepatic Stellate Cells

Preclinical research has demonstrated that selonsertib effectively inhibits the activation and proliferation of HSCs through the downregulation of the ASK1/MAPK signaling pathway. This inhibition leads to decreased collagen deposition and expression of extracellular matrix components such as α-smooth muscle actin and fibronectin in both in vitro and in vivo models .

Cancer Applications

Recent studies have explored the potential of selonsertib as a therapeutic agent against cancer, particularly through its action on cyclin-dependent kinase 6 (CDK6). Research indicates that selonsertib binds competitively to CDK6, inhibiting its activity with an IC50 value of 9.8 μM. This suggests a promising avenue for treating CDK6-related cancers .

Summary of Clinical Findings

The following table summarizes key findings from clinical trials assessing the efficacy of selonsertib:

Study Population Treatment Duration Primary Endpoint Results
STELLAR-3F3 NASH48 weeks≥1-stage fibrosis improvement9.3% (18 mg) vs. 13.2% (placebo)
STELLAR-4F4 NASH48 weeks≥1-stage fibrosis improvement14.4% (18 mg) vs. 12.8% (placebo)
Phase 2 StudyModerate to Severe NASH24 weeksFibrosis Improvement43% improvement at higher doses

Comparison with Similar Compounds

Uniqueness of Selonsertib Hydrochloride: this compound is unique due to its selective inhibition of ASK1, which plays a critical role in oxidative stress and inflammation. This specificity makes it a promising candidate for treating diseases associated with these pathways, such as NASH and ALF .

Biological Activity

Selonsertib hydrochloride (GS-4997) is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in various pathological processes, including inflammation, fibrosis, and cancer. This compound has garnered attention for its potential therapeutic applications in conditions such as non-alcoholic steatohepatitis (NASH) and liver fibrosis. This article reviews the biological activity of selonsertib, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Selonsertib exerts its biological effects primarily through the inhibition of ASK1, a serine/threonine kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting ASK1, selonsertib reduces the activation of downstream signaling pathways that contribute to inflammation and fibrosis in liver cells.

  • Inhibition of HSC Activation : Selonsertib has been shown to suppress the activation and proliferation of hepatic stellate cells (HSCs), which are key players in liver fibrosis. In vitro studies demonstrated that selonsertib treatment resulted in significant apoptosis of HSCs, as evidenced by increased Annexin V and TUNEL-positive cell populations .
  • Impact on Fibrosis : In animal models, selonsertib treatment led to decreased collagen deposition and reduced expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin .

Phase II and III Studies

Several clinical trials have evaluated the efficacy of selonsertib in patients with NASH and liver fibrosis:

  • STELLAR-3 Study : This Phase III trial assessed the safety and efficacy of selonsertib in patients with bridging fibrosis due to NASH. Out of 802 participants, only 9.3% treated with 18 mg of selonsertib achieved a ≥ 1-stage improvement in fibrosis after 48 weeks .
  • STELLAR-4 Study : Another Phase III trial focused on patients with compensated cirrhosis due to NASH. The results were similarly disappointing, with 14.4% of patients on the higher dose achieving significant fibrosis improvement .
  • Phase II Trials : Earlier trials indicated that selonsertib could reduce liver stiffness and fat content significantly compared to placebo groups .

Case Study 1: Liver Fibrosis

A study involving patients with moderate to severe fibrosis demonstrated that treatment with selonsertib resulted in notable improvements in liver biochemistry markers, including serum ALT levels and cytokeratin-18, an apoptosis marker. The study reported a 43% improvement in fibrosis stage among patients receiving selonsertib compared to lower percentages in placebo groups .

Case Study 2: Cancer Resistance

In cancer research, selonsertib's ability to reverse multidrug resistance (MDR) was investigated. It was found to significantly enhance the sensitivity of cancer cells overexpressing ABCB1 and ABCG2 transporters to chemotherapeutic agents by reducing their efflux activity without altering protein levels or localization .

Summary of Findings

Study Population Dose Outcome
STELLAR-3Bridging fibrosis18 mg9.3% achieved ≥ 1-stage improvement
STELLAR-4Compensated cirrhosis18 mg14.4% achieved ≥ 1-stage improvement
Phase II NASHModerate to severe NASH6/18 mgSignificant reduction in ALT and CK18

Properties

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKKBHINKKMQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448428-05-4
Record name Selonsertib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SELONSERTIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.